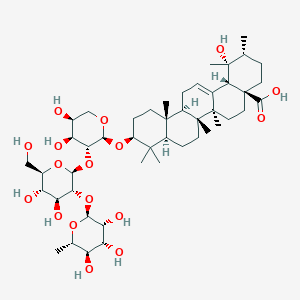

Ilexsaponin B2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H76O17 |

|---|---|

Molecular Weight |

913.1 g/mol |

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C47H76O17/c1-21-11-16-47(41(56)57)18-17-44(6)23(37(47)46(21,8)58)9-10-27-43(5)14-13-28(42(3,4)26(43)12-15-45(27,44)7)62-39-35(30(51)24(49)20-59-39)64-40-36(33(54)31(52)25(19-48)61-40)63-38-34(55)32(53)29(50)22(2)60-38/h9,21-22,24-40,48-55,58H,10-20H2,1-8H3,(H,56,57)/t21-,22+,24+,25-,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-,36-,37-,38+,39+,40+,43+,44-,45-,46-,47+/m1/s1 |

InChI Key |

KWHRIYSRPSARCX-YNLCWPSQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Ilexsaponin B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexsaponin B2, a prominent triterpenoid saponin isolated from the roots of Ilex pubescens, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering and sustainable production. This technical guide delineates the current understanding of the this compound biosynthetic pathway, integrating transcriptomic data with functional characterization of key enzyme families. While the complete pathway is yet to be fully elucidated, this document provides a comprehensive overview of the proposed enzymatic steps, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation events. Detailed experimental methodologies for the characterization of homologous enzymes are presented to guide future research in functionally validating the specific enzymes involved in this compound synthesis.

Introduction: The Triterpenoid Saponin Backbone

The biosynthesis of this compound follows the general pathway of triterpenoid saponin synthesis, which is a complex process involving a series of enzymatic reactions. This pathway can be broadly divided into three key stages:

-

Triterpene Skeleton Formation: The pathway initiates with the cyclization of 2,3-oxidosqualene, a linear C30 precursor derived from the isoprenoid pathway. This cyclization is catalyzed by oxidosqualene cyclases (OSCs), which are responsible for generating the vast diversity of triterpenoid skeletons.

-

Aglycone Modification: The newly formed triterpene backbone undergoes a series of oxidative modifications, primarily hydroxylation and carboxylation, catalyzed by cytochrome P450 monooxygenases (CYPs). These modifications lead to the formation of the sapogenin, the non-sugar moiety of the saponin.

-

Glycosylation: Finally, the sapogenin is decorated with sugar moieties by UDP-dependent glycosyltransferases (UGTs), resulting in the final saponin structure. The number, type, and linkage of these sugar chains contribute significantly to the structural diversity and biological activity of saponins.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound and transcriptomic analyses of Ilex pubescens, a putative biosynthetic pathway can be proposed. This compound is an ursane-type triterpenoid saponin, with its aglycone being ilexgenin B.

2.1. Step 1: Formation of the α-Amyrin Skeleton

The biosynthesis of the ursane-type backbone of this compound begins with the cyclization of 2,3-oxidosqualene to α-amyrin. This reaction is catalyzed by a specific oxidosqualene cyclase, α-amyrin synthase.

-

Enzyme: α-Amyrin Synthase (a type of Oxidosqualene Cyclase)

-

Substrate: 2,3-Oxidosqualene

-

Product: α-Amyrin

Transcriptomic studies of Ilex asprella, a closely related species, have led to the functional characterization of two oxidosqualene cyclases, IaAS1 and IaAS2. IaAS1 was found to predominantly produce α-amyrin, suggesting that a homologous enzyme in Ilex pubescens is responsible for this initial step[1][2][3].

2.2. Step 2: Oxidation of α-Amyrin to Ilexgenin B

Following the formation of the α-amyrin skeleton, a series of oxidative modifications are required to produce the aglycone, ilexgenin B. Based on the structure of ilexgenin B, these modifications likely involve hydroxylations and the formation of a lactone ring, catalyzed by specific cytochrome P450 enzymes. The exact sequence and the specific CYP enzymes from Ilex pubescens involved in these transformations are yet to be experimentally confirmed. However, transcriptomic analysis of Ilex species has identified numerous candidate CYP genes that may be involved in triterpenoid saponin biosynthesis[4].

-

Enzymes: Cytochrome P450 Monooxygenases (CYPs)

-

Substrate: α-Amyrin

-

Intermediate Products: Hydroxylated α-amyrin derivatives

-

Final Aglycone: Ilexgenin B

2.3. Step 3: Glycosylation of Ilexgenin B to this compound

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the ilexgenin B aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs). The structure of this compound reveals a specific glycosylation pattern. The identification and functional characterization of the specific UGTs from Ilex pubescens responsible for these precise glycosylation steps are areas of active research. Transcriptomic data from Ilex species have revealed a large number of UGT candidates[4].

-

Enzymes: UDP-glycosyltransferases (UGTs)

-

Substrate: Ilexgenin B and UDP-sugars

-

Product: this compound

The overall proposed biosynthetic pathway is depicted in the following diagram:

Experimental Protocols for Enzyme Characterization

To fully elucidate the biosynthetic pathway of this compound, functional characterization of the candidate enzymes identified through transcriptomics is essential. The following are detailed methodologies for key experiments.

3.1. Cloning and Heterologous Expression of Candidate Genes

-

Objective: To isolate the full-length coding sequences of candidate OSC, CYP, and UGT genes from Ilex pubescens and express them in a suitable heterologous host.

-

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the roots of Ilex pubescens using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification: Full-length open reading frames (ORFs) of candidate genes are amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers designed based on the transcriptome sequence data.

-

Vector Construction: The amplified ORFs are cloned into appropriate expression vectors. For OSCs and CYPs, yeast expression vectors (e.g., pYES2) are commonly used. For UGTs, bacterial expression vectors (e.g., pET series) are often suitable.

-

Heterologous Expression: The recombinant vectors are transformed into a suitable host strain. Saccharomyces cerevisiae is a common host for OSC and CYP expression, while Escherichia coli is typically used for UGT expression. Expression is induced under optimized conditions (e.g., galactose for yeast, IPTG for bacteria).

-

3.2. In Vitro and In Vivo Enzyme Assays

-

Objective: To determine the enzymatic activity and substrate specificity of the expressed recombinant proteins.

3.2.1. Oxidosqualene Cyclase (OSC) Assay

-

Protocol (in vivo in yeast):

-

The yeast strain expressing the candidate OSC is cultured in an appropriate medium.

-

The yeast cells are harvested, and the microsomal fraction is prepared.

-

The triterpenoid products are extracted from the yeast cells using an organic solvent (e.g., hexane or ethyl acetate).

-

The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclization products by comparing their retention times and mass spectra with authentic standards (e.g., α-amyrin, β-amyrin).

-

3.2.2. Cytochrome P450 (CYP) Assay

-

Protocol (in vitro using yeast microsomes):

-

Microsomes are prepared from the yeast strain co-expressing the candidate CYP and a cytochrome P450 reductase (CPR), which is essential for CYP activity.

-

The reaction mixture is prepared containing the microsomes, the substrate (e.g., α-amyrin), and a NADPH-regenerating system in a suitable buffer.

-

The reaction is initiated by adding NADPH and incubated at an optimal temperature.

-

The reaction is stopped, and the products are extracted with an organic solvent.

-

The products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.

-

3.2.3. UDP-Glycosyltransferase (UGT) Assay

-

Protocol (in vitro using purified recombinant protein):

-

The recombinant UGT protein is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).

-

The reaction mixture is prepared containing the purified UGT, the acceptor substrate (e.g., ilexgenin B), and the sugar donor (e.g., UDP-glucose) in a suitable buffer.

-

The reaction is incubated at an optimal temperature.

-

The reaction is terminated, and the products are analyzed by High-Performance Liquid Chromatography (HPLC) or LC-MS to identify the glycosylated products.

-

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax) and in planta intermediate concentrations, for the enzymes directly involved in the this compound biosynthetic pathway. The following table summarizes the types of quantitative data that need to be generated through further research to fully characterize this pathway.

| Enzyme Class | Parameter to be Determined | Experimental Approach |

| α-Amyrin Synthase | Km for 2,3-oxidosqualene | In vitro enzyme assay with varying substrate concentrations |

| Vmax | In vitro enzyme assay with saturating substrate concentration | |

| kcat | Calculation from Vmax and enzyme concentration | |

| Cytochrome P450s | Km for α-amyrin and intermediates | In vitro enzyme assays with varying substrate concentrations |

| Vmax for each oxidation step | In vitro enzyme assays with saturating substrate concentrations | |

| Product profile and regioselectivity | LC-MS analysis of reaction products | |

| UDP-Glycosyltransferases | Km for ilexgenin B and UDP-sugars | In vitro enzyme assays with varying substrate concentrations |

| Vmax for each glycosylation step | In vitro enzyme assays with saturating substrate concentrations | |

| Sugar donor specificity | In vitro assays with a panel of different UDP-sugars |

Experimental Workflow and Signaling Pathways

The workflow for identifying and characterizing the genes in the this compound biosynthetic pathway is a multi-step process.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the biosynthetic pathway of this compound. While the initial and final stages of triterpenoid saponin biosynthesis are generally understood, the specific enzymes responsible for the intricate oxidative and glycosylation modifications that lead to the formation of this compound in Ilex pubescens remain to be definitively identified and characterized. The transcriptomic data available for Ilex species provides a rich resource of candidate genes. Future research should focus on the functional validation of these candidate OSCs, CYPs, and UGTs using the experimental protocols outlined in this guide. The successful elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable saponins through metabolic engineering in microbial or plant-based systems. This will be instrumental for the sustainable supply of these compounds for pharmaceutical and other applications.

References

- 1. Characterisation of Two Oxidosqualene Cyclases Responsible for Triterpenoid Biosynthesis in Ilex asprella [mdpi.com]

- 2. Characterisation of two oxidosqualene cyclases responsible for triterpenoid biosynthesis in Ilex asprella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of Two Oxidosqualene Cyclases Responsible for Triterpenoid Biosynthesis in Ilex asprella [ouci.dntb.gov.ua]

- 4. Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Ilexsaponin B2 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible chemical synthesis methods for creating derivatives of Ilexsaponin B2, a naturally occurring triterpenoid saponin with potential pharmacological applications. Due to a lack of specific literature on the derivatization of this compound, this guide leverages established synthetic protocols for structurally related oleanane-type saponins, particularly those based on the oleanolic acid scaffold. The methodologies presented herein are intended to serve as a foundational resource for researchers aiming to explore the structure-activity relationships (SAR) of this compound and develop novel therapeutic agents.

Introduction to this compound

This compound is a triterpenoid saponin isolated from the roots of Ilex pubescens.[1][2] Like other oleanane-type saponins, its structure consists of a pentacyclic triterpenoid aglycone (sapogenin) linked to one or more sugar moieties. The complex structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles. The primary goals of synthesizing these derivatives often include investigating their anti-inflammatory, antitumor, and antiviral properties.

Core Structure and Sites for Derivatization

The core structure of this compound is based on an oleanane triterpenoid skeleton. The key functional groups available for chemical modification are the hydroxyl groups on the sapogenin and the sugar residues, as well as the carboxylic acid group typically found at the C-28 position of the aglycone.

General Synthetic Strategies:

The synthesis of this compound derivatives can be approached through several key strategies, focusing on the modification of the aglycone or the sugar chains. These modifications aim to alter the compound's polarity, steric hindrance, and ability to interact with biological targets.

Synthesis of this compound Derivatives

Modification at the C-28 Carboxylic Acid

The C-28 carboxylic acid of the oleanolic acid core is a common target for modification to produce ester and amide derivatives. These modifications can significantly impact the compound's lipophilicity and interaction with cell membranes.

Esterification of the C-28 carboxylic acid can be achieved under mild conditions to avoid unwanted side reactions on the hydroxyl groups of the sugar moieties.

Table 1: Summary of Representative Esterification Reactions for Oleanane-Type Saponins

| Entry | Aglycone | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Oleanolic Acid | Benzyl bromide, K₂CO₃, THF-H₂O, rt | C-28 Benzyl Ester | 98 | [1] |

| 2 | Oleanolic Acid | Alkyl halide, K₂CO₃, Bu₄NBr, CH₂Cl₂-H₂O, 50 °C | C-28 Alkyl Ester | Variable | [3] |

| 3 | Caffeic Acid | Phenethyl bromide, Benzyl tributyl ammonium chloride | Phenethyl Ester | 83 | [4] |

Experimental Protocol: General Procedure for C-28 Esterification

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or a mixture of CHCl₃ and H₂O.

-

Add a base, such as K₂CO₃ (2.0-3.0 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr) (0.1 eq) if using a biphasic system.

-

Add the desired alkyl or benzyl halide (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 50 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired C-28 ester derivative.

Modification of Hydroxyl Groups

The hydroxyl groups on the sapogenin (e.g., at C-3) and the sugar residues are key sites for modifications such as glycosylation and acylation.

Introducing new sugar moieties at the C-3 position can significantly alter the biological activity of the saponin. This is typically achieved by first protecting the C-28 carboxylic acid, followed by glycosylation of the C-3 hydroxyl group.

Table 2: Summary of Glycosylation Reactions for Oleanolic Acid Derivatives

| Entry | Substrate | Glycosyl Donor | Promoter | Product | Yield (%) | Reference |

| 1 | OA Benzyl Ester | Trichloroacetimidate | TMSOTf | 3-O-Glycoside | High | [1] |

| 2 | OA Allyl Ester | Glycosyl Bromide | Ag₂CO₃ | 3-O-Glycoside | 86-90 | [5] |

| 3 | OA Derivative | Reducing Sugars | - | MeON-Neoglycoside | Variable | [2] |

Experimental Protocol: General Procedure for C-3 Glycosylation

-

Protection of C-28 Carboxylic Acid: Synthesize the benzyl ester of the this compound aglycone as described in section 3.1.1.

-

Glycosylation: Dissolve the C-28 protected aglycone (1.0 eq) and a suitable glycosyl donor (e.g., a trichloroacetimidate or glycosyl bromide, 1.5-2.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Add a promoter, such as TMSOTf (0.2 eq), at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction with triethylamine and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected C-3 glycoside.

-

Deprotection: Remove the protecting groups from the sugar moiety (e.g., acetyl groups using Zemplén conditions: NaOMe in MeOH) and the C-28 ester (e.g., benzyl group by catalytic hydrogenolysis: H₂, Pd/C) to obtain the final C-3 neoglycoside derivative.

Signaling Pathways and Biological Evaluation

Derivatives of oleanane-type saponins have been shown to modulate various signaling pathways, contributing to their pharmacological effects. For instance, some derivatives exhibit anti-inflammatory activity by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. Their anticancer effects are often attributed to the induction of apoptosis via mitochondrial pathways and the modulation of cell cycle regulatory proteins.

The synthesized derivatives should be subjected to a battery of in vitro and in vivo assays to determine their biological activity. This may include cytotoxicity assays against various cancer cell lines, anti-inflammatory assays (e.g., measurement of NO production in LPS-stimulated macrophages), and antiviral assays.

Conclusion

The chemical synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. By applying established methodologies for the modification of oleanane-type saponins, researchers can generate a diverse library of compounds for biological evaluation. This guide provides a foundational framework of synthetic strategies and detailed protocols to facilitate such research endeavors. Further exploration of the structure-activity relationships of these novel derivatives will be crucial in optimizing their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of MeON-Glycoside Derivatives of Oleanolic Acid by Neoglycosylation and Evaluation of Their Cytotoxicity against Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoside modification of oleanolic acid derivatives as a novel class of anti-osteoclast formation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7368593B1 - Method of selective esterification - Google Patents [patents.google.com]

- 5. Synthesis and Anti-Fungal Activity of Seven Oleanolic Acid Glycosides [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of Ilexsaponin B2

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Ilexsaponin B2, a triterpenoid saponin isolated from the roots of Ilex pubescens. This compound is noted for its biological activity, particularly as a potent inhibitor of phosphodiesterase 5 (PDE5). This document outlines the methodologies for its characterization using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data and experimental workflows.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of saponins like this compound through fragmentation analysis. Electrospray ionization (ESI) is commonly employed for these large, polar molecules.

Data Presentation: Mass Spectrometry of this compound

The mass spectrometric analysis of this compound (Molecular Formula: C₄₇H₇₆O₁₇) would typically be conducted using high-resolution ESI-MS.

| Ion | Observed m/z | Description |

| [M+H]⁺ | 913.50 | Protonated molecular ion |

| [M+Na]⁺ | 935.48 | Sodium adduct of the molecular ion |

| [M-H]⁻ | 911.51 | Deprotonated molecular ion |

| Fragment Ions (MS/MS) | Variable | Result from the sequential loss of sugar moieties and cleavages within the aglycone structure. For example, loss of a pentose sugar (e.g., xylose, arabinose) corresponds to a loss of 132 Da, and loss of a hexose sugar (e.g., glucose) corresponds to a loss of 162 Da. |

Note: The exact m/z values for fragment ions depend on the specific MS/MS experimental conditions and the precise structure of the saponin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for the complete structural elucidation of complex natural products like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and to establish the connectivity of the aglycone and the sequence and linkage of the sugar moieties.

Data Presentation: ¹³C and ¹H NMR of this compound Analogs

While a complete, published dataset for this compound was not available in the searched literature, the following tables present representative ¹³C and ¹H NMR data for structurally similar triterpenoid saponins isolated from Ilex pubescens, recorded in Pyridine-d₅. This data provides a reference for the expected chemical shifts for the aglycone and sugar residues.

Table 1: Representative ¹³C NMR Data of an Ilex Saponin Aglycone and Sugar Moieties (125 MHz, C₅D₅N)

| Position | Aglycone (δc) | Position | Sugar 1 (δc) | Position | Sugar 2 (δc) | Position | Sugar 3 (δc) |

| 1 | 38.9 | 1' (Xyl) | 107.1 | 1'' (Ara) | 105.5 | 1''' (Glc) | 106.9 |

| 3 | 88.9 | 2' | 75.3 | 2'' | 83.9 | 2''' | 75.2 |

| 4 | 39.6 | 3' | 78.1 | 3'' | 76.8 | 3''' | 78.4 |

| 5 | 55.9 | 4' | 71.0 | 4'' | 71.9 | 4''' | 71.7 |

| 12 | 122.8 | 5' | 67.2 | 5'' | 65.0 | 5''' | 78.2 |

| 13 | 144.1 | 6''' | 62.8 | ||||

| 28 | 176.6 |

Table 2: Representative ¹H NMR Data of an Ilex Saponin Aglycone and Sugar Moieties (500 MHz, C₅D₅N)

| Position | Aglycone (δH, mult., J in Hz) | Position | Sugar 1 (δH, mult., J in Hz) | Position | Sugar 2 (δH, mult., J in Hz) | Position | Sugar 3 (δH, mult., J in Hz) |

| 3 | 3.32 (dd, 11.5, 4.0) | 1' (Xyl) | 4.90 (d, 7.5) | 1'' (Ara) | 5.23 (d, 8.0) | 1''' (Glc) | 5.15 (d, 7.5) |

| 12 | 5.49 (br s) | 2' | 4.15 (m) | 2'' | 4.88 (m) | 2''' | 4.10 (m) |

| 18 | 3.10 (dd, 13.5, 4.0) | 3' | 4.25 (m) | 3'' | 4.50 (m) | 3''' | 4.28 (m) |

| Me-23 | 1.05 (s) | 4' | 4.18 (m) | 4'' | 4.45 (m) | 4''' | 4.25 (m) |

| Me-24 | 0.95 (s) | 5'a | 4.05 (m) | 5''a | 4.35 (m) | 5''' | 4.01 (m) |

| Me-25 | 0.90 (s) | 5'b | 3.55 (m) | 5''b | 4.01 (m) | 6'''a | 4.45 (m) |

| Me-26 | 1.25 (s) | 6'''b | 4.32 (m) | ||||

| Me-27 | 1.15 (s) | ||||||

| Me-29 | 0.98 (d, 6.5) | ||||||

| Me-30 | 0.92 (d, 6.5) |

Experimental Protocols

Detailed and consistent protocols are critical for reproducible spectroscopic analysis.

Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of saponins from a plant extract.

-

Sample Preparation (Extraction):

-

Air-dry and powder the root material of Ilex pubescens.

-

Extract the powder with 70-80% aqueous methanol (MeOH) at room temperature with sonication for 1 hour. Repeat the extraction three times.

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Suspend the crude extract in water and partition sequentially with n-hexane, chloroform, and n-butanol.

-

Collect the n-butanol fraction, which is enriched with saponins, and evaporate to dryness.

-

Dissolve the dried n-butanol extract in 50% MeOH for LC-MS analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 30 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Desolvation gas (N₂) at 600 L/hr.

-

Scan Range: m/z 100-1500.

-

MS/MS: For fragmentation, select precursor ions and use collision-induced dissociation (CID) with collision energy ramped from 20 to 40 eV.

-

Protocol for NMR Analysis

This protocol details the steps for acquiring high-quality NMR spectra for structure elucidation.

-

Sample Preparation:

-

Purify this compound from the enriched saponin extract using column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative HPLC.

-

Ensure the final sample is >95% pure as determined by analytical HPLC.

-

Dissolve approximately 5-10 mg of the purified saponin in 0.5 mL of deuterated pyridine (C₅D₅N). Pyridine-d₅ is often used for saponins to improve signal dispersion, especially for the hydroxyl protons of the sugar units. Deuterated methanol (CD₃OD) is another common alternative.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: 500 MHz or higher field strength spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: 220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for establishing linkages between sugar units and the aglycone.

-

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations.

-

-

Visualization of Workflows and Pathways

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from plant material to the final structural elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathway: PDE5 Inhibition by this compound

This compound acts as a phosphodiesterase 5 (PDE5) inhibitor. This pathway is critical in processes like smooth muscle relaxation. The diagram below illustrates this mechanism of action.

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Understanding the solubility and stability of Ilexsaponin B2 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ilexsaponin B2, a triterpenoid saponin isolated from the roots of Ilex pubescens. Understanding these fundamental physicochemical properties is critical for the formulation development, analytical method validation, and overall drug development process of this promising natural compound. This document outlines experimental protocols for determining solubility and stability, presents available data, and offers visual representations of key experimental workflows.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a crucial parameter that influences its bioavailability and the feasibility of different formulation strategies. While specific quantitative solubility data for this compound is not extensively published in publicly available literature, this section outlines the standard experimental protocol for its determination and discusses the expected solubility based on the general characteristics of triterpenoid saponins.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The Shake-Flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Objective: To determine the saturation concentration of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid powder)

-

Solvents: Purified Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the flask in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[1] Preliminary studies may be required to determine the time to reach equilibrium.

-

After shaking, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or µg/mL.

Expected Solubility and Data Presentation

Based on the general properties of saponins, this compound is expected to have limited solubility in water and higher solubility in polar organic solvents and aqueous-organic mixtures. The following table provides a template for presenting the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | HPLC-UV |

| DMSO | 25 | Data not available | HPLC-UV |

Note: The table is populated with placeholders as specific quantitative data from public sources is limited. Researchers are encouraged to generate this data using the protocol described above.

Visualizing the Solubility Determination Workflow

References

A Technical Guide to the Mechanism of Phosphodiesterase 5 (PDE5) Inhibition

Disclaimer: As of late 2025, a comprehensive search of peer-reviewed scientific literature, patent databases, and clinical trial registries did not yield any specific data on Ilexsaponin B2 acting as a Phosphodiesterase 5 (PDE5) inhibitor. There are no published studies detailing its mechanism of action, quantitative inhibitory data (e.g., IC50), or specific experimental protocols related to PDE5.

Therefore, this document serves as an in-depth technical guide on the established mechanism of action for well-characterized PDE5 inhibitors . It is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the signaling pathways, experimental evaluation, and molecular interactions that define this important class of therapeutic agents. The methodologies and data presented can serve as a framework for investigating novel compounds, such as this compound, for potential PDE5 inhibitory activity.

The Nitric Oxide/cGMP Signaling Pathway: The Core Mechanism

Phosphodiesterase 5 (PDE5) is a key enzyme in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.[1][2][3][4]

1.1 Pathway Activation: The cascade begins with the release of nitric oxide (NO) from endothelial cells or nerve endings, often triggered by sexual stimulation or other physiological signals.[3][5] NO, a diffusible gas, enters adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[2][3] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5]

1.2 The Role of cGMP and Downstream Effects: Elevated intracellular cGMP levels act as a second messenger, activating cGMP-dependent protein kinase (PKG).[6] PKG, in turn, phosphorylates several downstream targets, leading to two primary effects:

-

Decreased Intracellular Calcium (Ca2+): PKG activation leads to the opening of calcium-gated potassium channels, causing hyperpolarization of the cell membrane. It also promotes the sequestration of Ca2+ into the sarcoplasmic reticulum.[7] The resulting decrease in cytosolic Ca2+ levels prevents the activation of myosin light-chain kinase (MLCK), a key enzyme for muscle contraction.[8][9]

-

Myosin Light Chain Phosphatase Activation: PKG can also activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, further promoting muscle relaxation.[7]

This cascade results in the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, leading to vasodilation and increased blood flow.[4][5]

1.3 Pathway Termination and the Role of PDE5: The action of cGMP is terminated by its hydrolysis into the inactive 5'-GMP. This degradation is catalyzed by phosphodiesterases (PDEs).[1] The PDE5 isozyme is highly expressed in the corpus cavernosum and is specific for cGMP.[3][5]

1.4 Mechanism of PDE5 Inhibitors: PDE5 inhibitors are structured to mimic the cGMP molecule. They act as competitive inhibitors, binding to the catalytic site of the PDE5 enzyme and preventing it from degrading cGMP.[5] This inhibition leads to an accumulation of cGMP in the smooth muscle cell, thereby potentiating and prolonging the NO-mediated relaxation and vasodilation.[3] It is critical to note that PDE5 inhibitors do not initiate this pathway; they require the initial release of NO to be effective.[5]

Quantitative Data for Characterized PDE5 Inhibitors

The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity in vitro. A lower IC50 value indicates greater potency. Selectivity is also crucial and is assessed by comparing the IC50 for PDE5 against other PDE isozymes (e.g., PDE6, found in the retina, or PDE11).

| Compound | IC50 for PDE5 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| Sildenafil | 3.5 - 5.22[10][11] | ~10-fold | >8000-fold |

| Tadalafil | 1.8 - 2.35[10][11] | >7000-fold | ~20-fold |

| Vardenafil | 0.7[10] | ~15-fold | >5000-fold |

| Avanafil | 5.2[10] | >120-fold | >1000-fold |

| Udenafil | 8.25[10] | High | High |

| Icariin | 432[10] | High | Not specified |

| TPN729MA | 2.28[11] | ~20-fold | ~2671-fold |

Note: IC50 values can vary slightly between studies due to different assay conditions.

Experimental Protocols for Assessing PDE5 Inhibition

Determining the PDE5 inhibitory activity of a compound requires robust and validated in vitro assays. The following outlines a common methodology based on a fluorescence polarization (FP) assay.

3.1 Principle of the Fluorescence Polarization (FP) Assay This high-throughput method measures the change in the polarization of fluorescent light.[12] A small, fluorescently labeled cGMP substrate (FAM-cGMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes FAM-cGMP to FAM-5'-GMP, a specific binding agent in the assay mix binds to the product.[12][13] This forms a much larger complex that tumbles slowly, leading to a high fluorescence polarization signal.[13] An effective inhibitor will prevent the hydrolysis of FAM-cGMP, thus keeping the polarization signal low.

3.2 Materials

-

Recombinant human PDE5A1 enzyme

-

Fluorescently labeled substrate (e.g., FAM-cGMP)

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)[14]

-

Binding Agent (specific to the 5'-GMP product)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Sildenafil)

-

96-well or 384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization (e.g., 485 nm excitation, 535 nm emission filters)[12]

3.3 Detailed Methodology

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and the positive control in DMSO. Further dilute these stock solutions into the PDE Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Setup: To the wells of a black microplate, add the following in order:

-

25 µL of the diluted test compound, positive control, or buffer (for "enzyme only" and "no enzyme" controls).

-

25 µL of diluted PDE5A1 enzyme solution (add assay buffer instead for "no enzyme" control).

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the test compound to bind to the enzyme before the reaction starts.[12]

-

Reaction Initiation: Add 50 µL of the FAM-cGMP substrate solution to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.[12]

-

Reaction Termination: Add 25 µL of the binding agent to each well. This stops the enzymatic reaction and allows the binding agent to sequester any FAM-5'-GMP product formed.[12]

-

Final Incubation: Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.[12]

-

Measurement: Read the fluorescence polarization of each well using a microplate reader with the appropriate filters.

3.4 Data Analysis

-

Calculate Percent Inhibition: The percentage of PDE5 inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme))[12]

-

Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[12]

Molecular Docking for Preliminary Assessment

Before undertaking resource-intensive in vitro screening, computational methods like molecular docking can predict the binding affinity and interaction of a potential inhibitor with the PDE5 active site.

4.1 Principle Molecular docking algorithms predict the preferred orientation of a ligand (e.g., this compound) when bound to a receptor (PDE5) to form a stable complex. The process involves using the known 3D crystal structure of PDE5 (often obtained from the Protein Data Bank) and computationally placing the ligand into the enzyme's binding pocket.[8] The program then calculates a "docking score," typically in kcal/mol, which estimates the binding affinity. A more negative score suggests a stronger, more favorable interaction.

4.2 Workflow

-

Receptor Preparation: Obtain the crystal structure of human PDE5 (e.g., PDB ID: 1XP0).[8] Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site cavity.

-

Ligand Preparation: Generate a 3D structure of the test compound (this compound) and optimize its geometry and energy state.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to place the ligand into the defined binding site of the receptor.

-

Analysis: Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and critical amino acid residues in the PDE5 active site (such as GLN817).[13] Compare the docking score and binding mode to that of a known inhibitor like sildenafil or vardenafil.[14]

This in silico approach can help prioritize compounds for further experimental validation.

Conclusion

The inhibition of PDE5 is a well-established therapeutic mechanism that relies on the potentiation of the NO/cGMP signaling pathway to induce smooth muscle relaxation. The efficacy of any potential inhibitor is determined through rigorous experimental testing to quantify its potency (IC50) and selectivity. While the framework for this analysis is clear, there is currently no available scientific evidence to suggest that this compound functions as a PDE5 inhibitor. The protocols and data presented herein provide a comprehensive guide for the scientific community to investigate this and other novel compounds for such activity.

References

- 1. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists [imrpress.com]

- 9. Folic acid supplementation improves erectile function in patients with idiopathic vasculogenic erectile dysfunction by lowering peripheral and penile homocysteine plasma levels: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase 5 inhibitors: current status and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identifying Phosphodiesterase‐5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ilexsaponin B2

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Ilexsaponin B2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways.

Physicochemical Properties

This compound is a triterpenoid saponin isolated from the roots of Ilex pubescens Hook. et Arn.[1][2] Its identity and purity have been confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, with reported purity levels exceeding 98%.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Molecular Formula | C47H76O17 | [1] |

| Molecular Weight | 913.1 g/mol | [1] |

| CAS Number | 108906-69-0 | [1] |

| Purity | >98.00% | [1] |

| Melting Point | Not reported in the reviewed literature. | |

| Solubility | Quantitative data not available. As a saponin, it is expected to be soluble in polar solvents such as water, methanol, and ethanol, and insoluble in non-polar organic solvents. | |

| Storage | Store under conditions specified in the Certificate of Analysis. Generally, saponins are stored at low temperatures (-20°C or -80°C) to ensure stability. |

Biological Activity and Mechanism of Action

This compound is recognized as a potent inhibitor of phosphodiesterase 5 (PDE5) and also shows inhibitory activity against phosphodiesterase I (PDEI).[1][2] The inhibition of PDE5 is a key mechanism for its therapeutic effects, particularly in the context of cardiovascular diseases.

Table 2: In Vitro Biological Activity of this compound

| Target | IC50 | Reference |

| Phosphodiesterase 5 (PDE5) | 48.8 μM | [1][2] |

| Phosphodiesterase I (PDEI) | 477.5 μM | [1][2] |

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), triggering a cascade of downstream signaling events that ultimately lead to vasodilation and other physiological responses.[2]

Experimental Protocols

This section outlines generalized experimental protocols for the extraction, analysis, and biological evaluation of this compound, based on methodologies reported for related compounds.

Extraction and Isolation from Ilex pubescens

The following workflow describes a general procedure for the extraction and isolation of triterpenoid saponins from the roots of Ilex pubescens.

Methodology:

-

Preparation of Plant Material: The roots of Ilex pubescens are dried, powdered, and sieved.

-

Extraction: The powdered material is extracted with an aqueous ethanol solution (typically 70%) using methods such as reflux or maceration.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent like n-butanol to enrich the saponin content.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography over silica gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

-

Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Analytical Quantification

A representative HPLC method for the quantification of Ilex saponins is described below. This method would require validation specifically for this compound.

Table 3: Representative HPLC Conditions for Saponin Analysis

| Parameter | Condition |

| Instrument | HPLC system with UV or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~205 nm (as saponins often lack strong chromophores) |

| Column Temperature | 30°C |

PDE5 Inhibition Assay

The following protocol outlines a common enzymatic assay to determine the PDE5 inhibitory activity of a compound.

Methodology:

-

Reaction Setup: In a 96-well plate, the human recombinant PDE5 enzyme is incubated with various concentrations of this compound. A known PDE5 inhibitor (e.g., sildenafil) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Initiation: The reaction is initiated by adding the substrate, cyclic guanosine monophosphate (cGMP). Radiolabeled ([3H]-cGMP) or fluorescently labeled cGMP can be used.

-

Incubation: The reaction mixture is incubated at 30°C for a specific duration to allow for enzymatic activity.

-

Termination: The reaction is stopped, for example, by adding a termination buffer or by heat inactivation.

-

Detection: The amount of product (5'-GMP) or the remaining substrate (cGMP) is quantified. For radiolabeled assays, this can be done using scintillation counting after separation of the substrate and product. For fluorescent assays, the change in fluorescence polarization is measured.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

References

Exploring the Potential Off-Target Effects of Ilex Saponins: A Review of Preliminary Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive review of published preliminary studies reveals a significant lack of specific data on the off-target effects of a compound explicitly identified as "Ilexsaponin B2." The following technical guide, therefore, explores the observed biological activities of structurally related triterpenoid saponins isolated from various species of the Ilex genus. This information is intended to provide a foundational understanding of the potential off-target profile for this class of compounds, though direct extrapolation to this compound is not empirically validated.

Triterpenoid saponins from the Ilex genus, including various species like Ilex asprella, Ilex pubescens, and Ilex chinensis, are a diverse group of natural products with a wide range of reported biological activities.[1][2][3] While often investigated for a primary therapeutic effect, such as anti-inflammatory or anti-viral properties, these compounds invariably interact with multiple cellular targets and pathways.[2][4] Understanding these interactions is crucial for predicting potential off-target effects, both beneficial and adverse, in the drug development process.

Quantitative Data on the Biological Activities of Ilex Saponins

The following tables summarize quantitative data from preliminary studies on various Ilex saponins, highlighting their effects on different biological systems. These activities could be considered off-target depending on the primary therapeutic indication being pursued.

Table 1: Anti-Inflammatory and Related Activities of Ilex Saponins

| Saponin/Extract | Experimental Model | Key Biomarkers/Effects | Quantitative Results | Reference |

| Ilexsaponin I and β-d-glucopyranosyl 3-β-[β-d-xylopyranosyl-(1 → 2)-β-d-glucopyranosyloxy]-olea-12-en-28-oate | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO and PGE2 production via suppression of iNOS and COX-2 expression. | Data presented as significant inhibition, with these two compounds showing the most potent effects among those tested. | [5] |

| Triterpenoid Saponin from Ilex chinensis (Compound 10) | LPS-induced murine macrophages | Inhibition of Nitric Oxide (NO) production. | Moderate inhibitory effects were observed. | [6] |

Table 2: Cytotoxic and Anti-Tumor Activities of Ilex Saponins

| Saponin/Extract | Cell Lines | Activity | Quantitative Results (IC50) | Reference |

| Laevigin E (from Ilex rotunda) | A549, HeLa, LN229 | Cytotoxicity | 17.83 µM, 22.58 µM, 30.98 µM, respectively. | [7] |

| Various Triterpenoid Saponins (from Ilex rotunda) | MCF7, A549, HeLa, LN229 | Moderate cytotoxic activities. | Saponins exhibited slightly better activities than sapogenins. | [7] |

Table 3: Cardiovascular and Metabolic Effects of Ilex Saponins

| Saponin/Extract | Experimental Model | Key Effects | Quantitative Results | Reference |

| Ilexsaponin A | Rat model of myocardial ischemia/reperfusion; Neonatal rat cardiomyocytes | Cardioprotective, anti-apoptotic. | Increased cell viability rate from 45.10%±3.10% (hypoxia/reoxygenation) to 78.03%±2.56% (high dose). Reduced myocardial infarct size. | [8][9] |

| Triterpenoid Saponins from Ilex kudingcha | Macrophages with aggregated LDL-induced lipid deposition | Inhibition of foam cell formation; reduction of intracellular cholesterol and triglycerides. | Eight out of twelve tested compounds showed inhibitory effects. | [10] |

| Ilexsaponin A1 | Human liver microsomes | Inhibition of CYP2B6. | Significant dose-dependent decrease in CYP2B6 activity (from 77.89% to 23.19% remaining activity at 50 to 500 µM). No significant inhibition of CYP1A2, 2C8, 2C9, 2D6, 2E1, or 3A4/5 at 0.05-10 µM. | [11] |

Table 4: Antiviral Activity of Ilex Saponins

| Saponin/Extract | Virus | Activity | Quantitative Results (TIC) | Reference |

| Asprellanoside A (from Ilex asprella) | Herpes Simplex Virus 1 (HSV-1) | Antiviral | 0.14 mM | [12] |

| Oblonganoside H (from Ilex asprella) | Herpes Simplex Virus 1 (HSV-1) | Antiviral | 0.18 mM | [12] |

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preliminary findings. Below are summaries of key experimental protocols employed in the cited studies.

1. In Vitro Anti-Inflammatory Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

-

Treatment: Cells are pre-treated with various concentrations of the isolated Ilex saponins before LPS stimulation.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Protein Expression Analysis: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting of cell lysates.[5]

2. Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., A549, HeLa, LN229, MCF7).

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.

-

Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the test saponins for a specified period (e.g., 48-72 hours). The MTT reagent is then added, which is converted to formazan by metabolically active cells. The formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]

3. In Vitro Cardioprotection Assay (Hypoxia/Reoxygenation Model)

-

Cell Type: Neonatal rat cardiomyocytes.

-

Model: An in vitro model of ischemia-reperfusion injury is created by subjecting the cardiomyocytes to a period of hypoxia (low oxygen) followed by reoxygenation.

-

Treatment: Cells are pre-treated with the saponin (e.g., Ilexsaponin A) before the hypoxia/reoxygenation insult.

-

Viability Assessment: Cell viability is assessed using methods such as the MTT assay.

-

Apoptosis Measurement: Apoptosis is quantified using techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

Protein Expression: Key proteins in apoptotic and survival pathways (e.g., Caspase-3, Bax, Bcl-2, p-Akt, Akt) are analyzed by Western blotting.[8][9]

4. Cytochrome P450 (CYP) Inhibition Assay

-

System: Human liver microsomes (HLM) are used as a source of various CYP enzymes.

-

Probes: Specific probe substrates for individual CYP isozymes (e.g., phenacetin for CYP1A2, bupropion for CYP2B6) are used.

-

Procedure: The saponin (e.g., Ilexsaponin A1) is incubated with HLMs, the probe substrate, and a NADPH-generating system.

-

Analysis: The formation of the metabolite of the probe substrate is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in metabolite formation in the presence of the saponin indicates inhibition.

-

Data Analysis: The remaining enzyme activity is calculated and plotted against the saponin concentration to determine the IC50.[11]

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes influenced by Ilex saponins can aid in understanding their potential off-target effects.

Caption: Inhibition of LPS-induced inflammatory pathways by Ilex saponins.

Caption: Cardioprotective mechanism of Ilexsaponin A via Akt pathway activation.

Caption: Workflow for assessing Cytochrome P450 inhibition by Ilex saponins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New triterpenoid saponins from the leaves of Ilex chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triterpenoid Saponins with Potential Cytotoxic Activities from the Root Bark of Ilex rotunda Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ilexsaponin A attenuates ischemia-reperfusion-induced myocardial injury through anti-apoptotic pathway | PLOS One [journals.plos.org]

- 9. Ilexsaponin A attenuates ischemia-reperfusion-induced myocardial injury through anti-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of triterpenoid saponins from the leaves of Ilex kudingcha on aggregated LDL-induced lipid deposition in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ilexsaponin A1: In vitro metabolites identification and evaluation of inhibitory drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral triterpenoid saponins from the roots of Ilex asprella - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro PDE5 Inhibition Assay Using Ilexsaponin B2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 5 (PDE5) is a critical enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation.[1][2][3] Inhibition of PDE5 leads to an accumulation of cGMP, making it a key therapeutic target for conditions such as erectile dysfunction and pulmonary arterial hypertension.[4][5][6] Ilexsaponin B2, a saponin isolated from the root of Ilex pubescens, has been identified as a potent inhibitor of PDE5.[1][7] These application notes provide a detailed protocol for conducting an in vitro PDE5 inhibition assay using this compound, enabling researchers to study its inhibitory effects and determine its potency.

cGMP Signaling Pathway and PDE5 Inhibition

The nitric oxide (NO)-cGMP signaling pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, which then synthesizes cGMP from guanosine triphosphate (GTP).[1] cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation.[2] PDE5 terminates this signaling by hydrolyzing cGMP to the inactive 5'-GMP.[1] By inhibiting PDE5, compounds like this compound prevent the degradation of cGMP, thereby enhancing and prolonging the signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ilexsaponin A1: In vitro metabolites identification and evaluation of inhibitory drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Animal Models for In Vivo Evaluation of Ilexsaponin B2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexsaponin B2 is a triterpenoid saponin isolated from the roots of Ilex pubescens. While in-depth in vivo studies specifically targeting this compound are limited in publicly available literature, research on closely related saponins from the same plant, such as Ilexsaponin A1 and purified saponin fractions (PSF), provides a strong foundation for designing and conducting animal studies. These studies have primarily focused on the anti-inflammatory, analgesic, and cardioprotective effects of Ilex saponins. This compound has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), with an IC50 value of 48.8 μM, suggesting its potential therapeutic applications in cardiovascular and inflammatory diseases.[1][2]

This document provides a comprehensive overview of established animal models and detailed experimental protocols based on studies of Ilexsaponin A1 and PSF from Ilex pubescens. These methodologies can be adapted to investigate the in vivo effects of this compound.

Data Presentation: In Vivo Efficacy of Ilex Saponins

The following tables summarize quantitative data from in vivo studies on a purified saponin fraction (PSF) from Ilex pubescens and Ilexsaponin A, which can serve as a reference for designing studies with this compound.

Table 1: Anti-inflammatory Effects of Purified Saponin Fraction (PSF) in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 3h |

| Control (Carrageenan) | - | 0 |

| PSF | 12.5 | 25.4 |

| PSF | 25 | 38.2 |

| PSF | 50 | 52.1 |

| PSF | 100 | 65.3 |

Data adapted from studies on purified saponin fractions of Ilex pubescens.

Table 2: Effect of Purified Saponin Fraction (PSF) on Inflammatory Cytokines in Paw Tissue of Rats

| Treatment Group | Dose (mg/kg, i.p.) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | IL-10 (pg/mg protein) |

| Control | - | 15.2 ± 2.1 | 25.4 ± 3.5 | 45.1 ± 5.2 | 8.2 ± 1.1 |

| Carrageenan | - | 48.9 ± 6.3 | 89.7 ± 9.1 | 152.6 ± 14.8 | 4.1 ± 0.8 |

| Carrageenan + PSF | 50 | 25.1 ± 3.9 | 42.3 ± 5.8 | 78.4 ± 8.9 | 12.5 ± 2.3 |

Data presented as mean ± SD, adapted from studies on purified saponin fractions of Ilex pubescens.

Experimental Protocols

Below are detailed protocols for key in vivo experiments that can be adapted for the study of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This is a widely used model to assess acute inflammation.

-

Animal Model: Male Sprague-Dawley rats (180-220 g).

-

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

-

Procedure:

-

Acclimatize animals for at least one week.

-

Fast animals overnight before the experiment with free access to water.

-

Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), Positive control.

-

Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

-

Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

-

Biochemical Analysis:

-

At the end of the experiment, euthanize the animals and collect the paw tissue.

-

Homogenize the tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) by ELISA.

-

Assess the expression of COX-2 and iNOS protein levels by Western blot.

-

Acetic Acid-Induced Writhing in Mice (Analgesic Model)

This model is used to evaluate peripheral analgesic activity.

-

Animal Model: Male ICR mice (20-25 g).

-

Materials:

-

This compound

-

Acetic acid (0.6% v/v in saline)

-

Vehicle

-

Positive control (e.g., Aspirin, 100 mg/kg)

-

-

Procedure:

-

Acclimatize mice for one week.

-

Divide animals into groups.

-

Administer this compound, vehicle, or positive control (p.o. or i.p.).

-

After 30 minutes (i.p.) or 60 minutes (p.o.), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately after injection, place each mouse in an individual observation chamber.

-

Count the number of writhes (a wave of constriction of the abdominal muscles followed by stretching of the hind limbs) for 20 minutes.

-

Calculate the percentage of analgesic activity using the formula: % Analgesia = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

-

Visualizations: Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of Ilex Saponins

The following diagram illustrates the potential mechanism of action for Ilex saponins in reducing inflammation, which can be a working hypothesis for this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for In Vivo Anti-inflammatory and Analgesic Studies

This workflow outlines the key steps for evaluating the in vivo efficacy of this compound.

Caption: Workflow for in vivo anti-inflammatory and analgesic studies.

These protocols and models provide a solid framework for initiating in vivo investigations into the therapeutic potential of this compound. Researchers should optimize dosages and administration routes based on preliminary in vitro data and pharmacokinetic studies.

References

Application Notes and Protocols for LC-MS/MS Quantification of Ilexsaponin B2 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexsaponin B2, a triterpenoid saponin isolated from the leaves of Ilex anomala, has garnered significant interest for its potential pharmacological activities. To facilitate preclinical and clinical development, a robust and sensitive analytical method for the accurate quantification of this compound in complex biological matrices is essential. This document provides a detailed application note and protocol for the determination of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic, toxicokinetic, and metabolic studies.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The procedure involves extraction of the analyte and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Digoxin or a structurally similar saponin (>98% purity)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Blank biological matrices (e.g., rat plasma, human plasma, urine) from a certified vendor.

Instrumentation

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation and fast analysis times.

Preparation of Standard Solutions and Quality Control Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions at various concentrations.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank biological matrix to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and efficient method for extracting this compound from plasma samples.

-

Aliquot 50 µL of the biological sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation and matrices.

Liquid Chromatography Parameters:

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V (Negative Mode) or 5500 V (Positive Mode) |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas | 50 psi |

| Turbo Gas | 50 psi |

MRM Transitions (Hypothetical - requires optimization):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound | [M-H]⁻ or [M+H]⁺ | Fragment 1 | 150 |

| Fragment 2 (Qualifier) | 100 | ||

| Internal Standard | [M-H]⁻ or [M+H]⁺ | Fragment 1 | 150 |

| Fragment 2 (Qualifier) | 100 |

Note: The specific m/z values for the precursor and product ions of this compound and the chosen internal standard must be determined by direct infusion and optimization on the mass spectrometer.

Data Presentation: Quantitative Performance (Illustrative)

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for the quantification of this compound in rat plasma.

Table 1: Calibration Curve and Linearity

| Matrix | Calibration Range (ng/mL) | R² | Weighting |

| Rat Plasma | 1 - 2000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |

| LLOQ | 1 | < 15 | < 15 | ± 20 |

| Low QC | 3 | < 10 | < 10 | ± 15 |

| Medium QC | 100 | < 8 | < 8 | ± 15 |

| High QC | 1600 | < 5 | < 5 | ± 15 |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | | :--- |

Preparation of Ilexsaponin B2 Stock Solutions for Cell Culture Experiments

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilexsaponin B2 is a triterpenoid saponin isolated from the roots of Ilex pubescens. It has garnered significant interest in pharmacological research due to its potential therapeutic effects, including its activity as a phosphodiesterase 5 (PDE5) inhibitor. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and potential applications. A critical first step in conducting these experiments is the correct preparation of stock solutions to ensure compound stability and accurate dosing. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | Source |

| Molecular Weight | 913.1 g/mol | [1][2] |

| CAS Number | 108906-69-0 | [1][2] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from related compounds and general lab practice |

| Appearance | White to off-white powder | General observation for purified saponins |

Experimental Protocols

Materials and Equipment

-

This compound (purity ≥98%)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Analytical balance

-